5,6-dimethyl-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole
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Overview
Description
5,6-DIMETHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the benzodiazole core with a suitable alkylating agent, such as prop-2-en-1-yl bromide, under basic conditions.
Attachment of the Phenoxyethyl Group: This can be done through a nucleophilic substitution reaction, where the phenoxyethyl group is introduced using a phenoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxyethyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
5,6-DIMETHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its benzodiazole core.
Biological Studies: It can be used in studies investigating the biological activity of benzodiazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The benzodiazole core is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the substituents on the benzodiazole core.
Comparison with Similar Compounds
Similar Compounds
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
5,6-DIMETHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H22N2O/c1-5-8-16-9-6-7-10-19(16)23-15(4)20-21-17-11-13(2)14(3)12-18(17)22-20/h5-7,9-12,15H,1,8H2,2-4H3,(H,21,22) |
InChI Key |
YQXUECKGOSUHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(C)OC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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